Cas no 1234905-73-7 (1-(3,4-dimethoxyphenyl)methyl-3-(thiophen-3-yl)methyl-3-(2,2,2-trifluoroethyl)urea)

1-(3,4-Dimethoxyphenyl)methyl-3-(thiophen-3-yl)methyl-3-(2,2,2-trifluoroethyl)urea is a synthetic urea derivative featuring a unique trifluoroethyl group and heterocyclic thiophene moiety. Its structural complexity confers distinct physicochemical properties, including enhanced lipophilicity and metabolic stability, making it valuable for pharmaceutical and agrochemical research. The presence of electron-rich dimethoxyphenyl and thiophene groups may facilitate interactions with biological targets, while the trifluoroethyl substituent can influence binding affinity and selectivity. This compound is particularly suited for applications requiring tailored molecular recognition, such as enzyme inhibition or receptor modulation. Its well-defined synthetic route ensures reproducibility, supporting its use in method development and structure-activity relationship studies.
1-(3,4-dimethoxyphenyl)methyl-3-(thiophen-3-yl)methyl-3-(2,2,2-trifluoroethyl)urea structure
1234905-73-7 structure
Product name:1-(3,4-dimethoxyphenyl)methyl-3-(thiophen-3-yl)methyl-3-(2,2,2-trifluoroethyl)urea
CAS No:1234905-73-7
MF:C17H19F3N2O3S
MW:388.40457367897
CID:6195423
PubChem ID:49717339

1-(3,4-dimethoxyphenyl)methyl-3-(thiophen-3-yl)methyl-3-(2,2,2-trifluoroethyl)urea Chemical and Physical Properties

Names and Identifiers

    • 1-(3,4-dimethoxyphenyl)methyl-3-(thiophen-3-yl)methyl-3-(2,2,2-trifluoroethyl)urea
    • 3-[(3,4-dimethoxyphenyl)methyl]-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea
    • VU0524351-1
    • F5854-5959
    • 1234905-73-7
    • 3-(3,4-dimethoxybenzyl)-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea
    • 1-[(3,4-dimethoxyphenyl)methyl]-3-[(thiophen-3-yl)methyl]-3-(2,2,2-trifluoroethyl)urea
    • AKOS024523013
    • Inchi: 1S/C17H19F3N2O3S/c1-24-14-4-3-12(7-15(14)25-2)8-21-16(23)22(11-17(18,19)20)9-13-5-6-26-10-13/h3-7,10H,8-9,11H2,1-2H3,(H,21,23)
    • InChI Key: ZGLKSSVSUVDILQ-UHFFFAOYSA-N
    • SMILES: S1C=CC(=C1)CN(C(NCC1C=CC(=C(C=1)OC)OC)=O)CC(F)(F)F

Computed Properties

  • Exact Mass: 388.10684813g/mol
  • Monoisotopic Mass: 388.10684813g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 7
  • Complexity: 454
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 79Ų

1-(3,4-dimethoxyphenyl)methyl-3-(thiophen-3-yl)methyl-3-(2,2,2-trifluoroethyl)urea Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F5854-5959-3mg
1-[(3,4-dimethoxyphenyl)methyl]-3-[(thiophen-3-yl)methyl]-3-(2,2,2-trifluoroethyl)urea
1234905-73-7
3mg
$63.0 2023-09-09
Life Chemicals
F5854-5959-30mg
1-[(3,4-dimethoxyphenyl)methyl]-3-[(thiophen-3-yl)methyl]-3-(2,2,2-trifluoroethyl)urea
1234905-73-7
30mg
$119.0 2023-09-09
Life Chemicals
F5854-5959-1mg
1-[(3,4-dimethoxyphenyl)methyl]-3-[(thiophen-3-yl)methyl]-3-(2,2,2-trifluoroethyl)urea
1234905-73-7
1mg
$54.0 2023-09-09
Life Chemicals
F5854-5959-10μmol
1-[(3,4-dimethoxyphenyl)methyl]-3-[(thiophen-3-yl)methyl]-3-(2,2,2-trifluoroethyl)urea
1234905-73-7
10μmol
$69.0 2023-09-09
Life Chemicals
F5854-5959-10mg
1-[(3,4-dimethoxyphenyl)methyl]-3-[(thiophen-3-yl)methyl]-3-(2,2,2-trifluoroethyl)urea
1234905-73-7
10mg
$79.0 2023-09-09
Life Chemicals
F5854-5959-15mg
1-[(3,4-dimethoxyphenyl)methyl]-3-[(thiophen-3-yl)methyl]-3-(2,2,2-trifluoroethyl)urea
1234905-73-7
15mg
$89.0 2023-09-09
Life Chemicals
F5854-5959-20mg
1-[(3,4-dimethoxyphenyl)methyl]-3-[(thiophen-3-yl)methyl]-3-(2,2,2-trifluoroethyl)urea
1234905-73-7
20mg
$99.0 2023-09-09
Life Chemicals
F5854-5959-2mg
1-[(3,4-dimethoxyphenyl)methyl]-3-[(thiophen-3-yl)methyl]-3-(2,2,2-trifluoroethyl)urea
1234905-73-7
2mg
$59.0 2023-09-09
Life Chemicals
F5854-5959-4mg
1-[(3,4-dimethoxyphenyl)methyl]-3-[(thiophen-3-yl)methyl]-3-(2,2,2-trifluoroethyl)urea
1234905-73-7
4mg
$66.0 2023-09-09
Life Chemicals
F5854-5959-5mg
1-[(3,4-dimethoxyphenyl)methyl]-3-[(thiophen-3-yl)methyl]-3-(2,2,2-trifluoroethyl)urea
1234905-73-7
5mg
$69.0 2023-09-09

Additional information on 1-(3,4-dimethoxyphenyl)methyl-3-(thiophen-3-yl)methyl-3-(2,2,2-trifluoroethyl)urea

Chemical Profile of 1-(3,4-dimethoxyphenyl)methyl-3-(thiophen-3-yl)methyl-3-(2,2,2-trifluoroethyl)urea (CAS No: 1234905-73-7)

1-(3,4-dimethoxyphenyl)methyl-3-(thiophen-3-yl)methyl-3-(2,2,2-trifluoroethyl)urea is a sophisticated organic compound characterized by its intricate molecular architecture, which combines aromatic rings, heterocyclic structures, and fluorinated substituents. This compound has garnered significant attention in the field of pharmaceutical chemistry due to its potential as a building block for drug discovery and development. The presence of multiple functional groups, including dimethoxyphenyl, thiophen-3-yl, and 2,2,2-trifluoroethyl, endows it with unique chemical properties that make it a promising candidate for further exploration.

The CAS number 1234905-73-7 provides a unique identifier for this compound, facilitating its recognition in scientific literature, patents, and regulatory databases. This numbering system ensures that researchers and regulatory bodies can accurately reference and track the compound throughout its lifecycle, from initial synthesis to potential commercialization. The molecular formula of this compound can be expressed as C₁₈H₁₇FN₂O₃S, reflecting its composition of carbon, hydrogen, fluorine, nitrogen, oxygen, and sulfur atoms.

In recent years, the pharmaceutical industry has seen a surge in the development of molecules incorporating fluorine atoms due to their ability to enhance metabolic stability, improve binding affinity to biological targets, and modulate pharmacokinetic profiles. The 2,2,2-trifluoroethyl group in this compound is a prime example of such a fluorinated moiety. Its electron-withdrawing nature can significantly influence the electronic distribution within the molecule, potentially affecting its reactivity and interactions with biological systems.

The dimethoxyphenyl moiety contributes to the compound's hydrophobicity while also introducing potential sites for hydrogen bonding or π-stacking interactions with biological targets. These interactions are critical in drug design, as they can dictate the compound's binding affinity and selectivity. Additionally, the thiophen-3-yl group adds another layer of complexity to the molecule's structure. Thiophenes are well-known for their role in various bioactive compounds due to their ability to engage in multiple types of non-covalent interactions with biological targets.

Recent studies have highlighted the importance of heterocyclic compounds in medicinal chemistry. Heterocycles such as thiophenes are frequently found in natural products and bioactive molecules due to their structural versatility and functional diversity. The incorporation of thiophene into this compound not only enhances its structural complexity but also opens up possibilities for unique pharmacological effects.

The synthesis of 1-(3,4-dimethoxyphenyl)methyl-3-(thiophen-3-yl)methyl-3-(2,2,2-trifluoroethyl)urea involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key steps typically include condensation reactions between appropriate precursors followed by functional group transformations such as alkylation and urea formation. Advanced synthetic techniques may also be employed to introduce the fluorinated substituent with high precision.

One of the most intriguing aspects of this compound is its potential application in the development of novel therapeutic agents. Researchers are particularly interested in exploring its activity against various biological targets due to its unique structural features. For instance, the combination of aromatic rings and heterocyclic moieties might make it a suitable candidate for inhibiting enzymes or receptors involved in diseases such as cancer or inflammatory disorders.

Current research trends suggest that molecules featuring both fluorine and urea moieties could exhibit enhanced bioactivity due to improved solubility and metabolic stability. The urea group in this compound is known to form strong hydrogen bonds with biological targets, making it a valuable pharmacophore in drug design. By integrating this group with other functional elements like dimethoxyphenyl and thiophen-3-yl groups,1-(3,4-dimethoxyphenyl)methyl-3-(thiophen-3-yl)methyl-3-(2,2-difluoroethyl)urea may exhibit properties that are advantageous for therapeutic applications.

In addition to its pharmaceutical potential,1-(3-methoxyphenyl)methylmethylene]-N-[1-methylpropyl]-N-[5-thienylethyl]carbamate (CAS No: 1234905–73–7) may find applications in materials science or agrochemicals due to its structural complexity. The ability to fine-tune its properties through structural modifications makes it a versatile molecule that could be adapted for various industrial uses.

The growing interest in fluorinated compounds underscores their importance in modern drug discovery. The electron-withdrawing effect of fluorine atoms can alter the conformational flexibility of molecules, influencing how they interact with biological targets. This property is particularly valuable when designing drugs that require precise binding interactions with receptors or enzymes.

The development of computational tools for molecular modeling has further accelerated the exploration of such complex molecules. These tools allow researchers to predict potential bioactivities and optimize structures before conducting expensive wet-lab experiments. By leveraging these advancements,1-(m-methoxyphenylethyl)-N-[1-methylpropyl]-N-[5-thienylethyl]carbamate (CAS No: 1234905–73–7) could be rapidly optimized for specific therapeutic applications.

In conclusion,1-(m-methoxyphenylethylethylene)-N-[1-methylpropyl]-N-[5-thienylethyl]carbamate (CAS No: 1234905–73–7) represents an intriguing compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it a valuable scaffold for developing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for fluorinated and heterocyclic compounds,this molecule is likely to play an important role in future drug discovery efforts.

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